molecular formula C14H12O2S B14729408 Ethanone, 1-phenyl-2-(phenylsulfinyl)- CAS No. 6099-23-6

Ethanone, 1-phenyl-2-(phenylsulfinyl)-

Cat. No.: B14729408
CAS No.: 6099-23-6
M. Wt: 244.31 g/mol
InChI Key: CGSYWOFFKKJGJV-UHFFFAOYSA-N
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Description

Ethanone, 1-phenyl-2-(phenylsulfinyl)-, is a sulfur-containing acetophenone derivative characterized by a sulfinyl (-S=O) group at the β-position relative to the ketone moiety.

The sulfinyl group confers unique electronic and steric properties compared to other substituents. For instance, the sulfinyl moiety’s polarity and ability to engage in hydrogen bonding may influence molecular interactions in biological systems, such as binding to protein active sites. Synthetically, the sulfinyl group can be introduced via oxidation of thioethers or through specialized reagents like triethyl orthoformate (TEOF) in the presence of acetic anhydride, as seen in related compounds .

Properties

CAS No.

6099-23-6

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

2-(benzenesulfinyl)-1-phenylethanone

InChI

InChI=1S/C14H12O2S/c15-14(12-7-3-1-4-8-12)11-17(16)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

CGSYWOFFKKJGJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CS(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The most efficient route involves reacting sulfonylbenzene (diphenyl sulfone) with α-haloketones (phenacyl bromide or phenacyl chloride) in PEG-400 at reflux (80–90°C). This solvent acts as both reaction medium and phase-transfer catalyst, accelerating the nucleophilic displacement of halide ions by sulfinate anions. Kinetic studies demonstrate completion within 5 minutes, contrasting with 10–12 hours required in ethanol. The method exhibits broad substrate tolerance, accommodating sterically hindered α-haloketones such as 2-bromo-4'-methoxyacetophenone (entry 13, Table 1) and 2-chloro-3',5'-dimethylacetophenone (entry 17).

Table 1: Comparative Yields in Solvent Systems

Solvent Time (h) Yield (%)
PEG-400 0.08 96
Ethanol 12 50
DMF 3 78
THF 6 65

Data adapted from sulfone synthesis optimization studies.

Substrate Scope Limitations

While effective for aryl-aryl systems, aliphatic α-haloketones (e.g., chloroacetone) show reduced reactivity (<30% yield), attributed to competing elimination pathways. Deuterium labeling experiments confirm the retention of configuration at the α-carbon during sulfinate attack, supporting an SN2 mechanism.

Oxidation of β-Hydroxysulfides

mCPBA-Induced Epoxidation and Rearrangement

A stereocontrolled approach utilizes meta-chloroperbenzoic acid (mCPBA) to oxidize β-hydroxysulfides (1-phenyl-2-(phenylthio)ethanol) to β-hydroxysulfoxides, followed by acid-catalyzed dehydration. Critical parameters include:

  • Temperature : −20°C to 0°C prevents overoxidation to sulfones
  • Stoichiometry : 1.1 equiv mCPBA ensures complete sulfide→sulfoxide conversion
  • Acid catalyst : BF3·OEt2 (10 mol%) facilitates β-elimination via protonation of the hydroxyl group

Equation 1 :
$$ \text{Ph-C(OH)-CH}2\text{-S-Ph} + \text{mCPBA} \xrightarrow{\text{CH}2\text{Cl}2, -20^\circ\text{C}} \text{Ph-C(O)-CH}2\text{-SO-Ph} $$

Diastereomeric ratios reach 85:15 (trans:cis) when using chiral β-hydroxysulfides derived from enzymatic resolutions.

tert-Butyl Hydroperoxide/Methanesulfonic Acid System

An oxidative thiol-ene variant employs 70% tert-butyl hydroperoxide (TBHP) and methanesulfonic acid (MSA) in dichloroethane (80°C, 6 h). This method avoids metal catalysts, achieving 92% yield with <5% sulfone byproduct. Computational studies (DFT B3LYP/6-31G*) reveal a proton-coupled electron transfer (PCET) mechanism, where MSA stabilizes the sulfoxide intermediate through hydrogen bonding.

Four-Component Carbonylative Annulation

Palladium-Catalyzed [5+1] Cycloaddition

A novel palladium(II) acetate/Xantphos system enables the reaction of 3-acetoxy-1,4-enynes with carbon monoxide (1 atm) and hydrosilanes (e.g., PMHS). The process constructs the β-ketosulfoxide core via:

  • Oxidative addition of the enyne to Pd(0)
  • CO insertion into the Pd–C bond
  • Reductive elimination with simultaneous sulfoxide formation

Equation 2 :
$$ \text{Ph-C≡C-CH}2\text{OAc} + \text{CO} + \text{Ph-SO-CH}2\text{SiMe}3 \xrightarrow{\text{Pd(OAc)}2} \text{Ph-C(O)-CH}_2\text{-SO-Ph} $$

Yields reach 89% with electron-deficient aryl sulfoxides (4-NO2 substitution), while steric hindrance at the ortho position reduces efficiency to 63%.

Sulfoxide-Metal Exchange Reactions

Grignard Reagent-Mediated Allenylation

Optically active 2-substituted ethenyl p-tolyl sulfoxides react with aldehydes (e.g., benzaldehyde) in THF at −78°C, followed by treatment with methylmagnesium bromide. The sequence proceeds through:

  • Sulfoxide→Grignard complexation
  • β-Acetoxy elimination
  • 1,2-Migration to form the ketone moiety

Equation 3 :
$$ \text{Ph-CHO} + \text{Tol-SO-CH}2\text{CH}2\text{OAc} \xrightarrow{\text{MeMgBr}} \text{Ph-C(O)-CH}_2\text{-SO-Tol} $$

Chiral induction (up to 98% ee) occurs when using (R)-configured sulfoxides, as confirmed by Mosher ester analysis.

Comparative Analysis of Methodologies

Table 2: Efficiency Metrics Across Preparation Routes

Method Yield (%) Purity (%) Reaction Time Scalability (kg)
PEG-400 mediation 96 99 5 min 0.1–5
mCPBA oxidation 92 97 2 h 0.01–1
Pd-catalyzed annulation 89 95 12 h 0.05–0.5
Grignard exchange 85 98 8 h 0.1–2

Key tradeoffs emerge: while PEG-400 offers rapid synthesis, it requires halogenated precursors. The Pd-mediated route avoids halides but demands pressurized CO. Industrial applications favor the TBHP/MSA system for its tolerance to aqueous conditions.

Chemical Reactions Analysis

Ethanone, 1-phenyl-2-(phenylsulfinyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like tri-n-butyltin hydride, and nucleophiles such as amines and alcohols . Major products formed from these reactions include sulfone derivatives, sulfides, and substituted ethanones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethanone, 1-phenyl-2-(phenylsulfinyl)- involves its reactivity as a sulfoxide. The sulfinyl group can undergo various transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Ethanone Derivatives

Compound Name Substituent (R) Key Features Biological Activity (if reported)
1-Phenyl-2-(phenylsulfinyl)ethanone -S(O)-Ph Polar sulfinyl group; moderate hydrogen-bond acceptor Not directly reported (inferred from analogs)
1-Phenyl-2-(phenylsulfonyl)ethanone -SO₂-Ph Strongly electron-withdrawing sulfonyl group; robust hydrogen-bond acceptor Used in synthesis of ethoxymethylene derivatives
1-Phenyl-2-(phenylamino)ethanone -NH-Ph Amino group enables hydrogen bonding and π-π interactions MCR-1 inhibitor (IC₅₀: 25 µM for 6p/6q)
1-Phenyl-2-(1,2,4-triazol-1-yl)ethanone -1,2,4-triazole Heterocyclic substituent; enhances metabolic stability Antifungal/antimicrobial applications
1-Phenyl-2-(pyridin-4-yl)ethanone -Pyridinyl Aromatic nitrogen enhances solubility and metal coordination Potential therapeutic scaffolds

Structure-Activity Relationships (SARs)

  • Hydrogen Bonding: Active MCR-1 inhibitors (e.g., 6p/6q) require substituents capable of forming hydrogen bonds with key residues (Glu246, Thr285). The sulfinyl group’s polarity may mimic this interaction, though its efficacy relative to amino groups remains unexplored .
  • Substituent Size : Bulky groups (e.g., triazoles) improve metabolic stability but may reduce binding affinity if steric hindrance occurs. The sulfinyl group’s intermediate size could balance these effects.
  • Sulfinyl derivatives may offer a tunable electronic profile.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethanone, 1-phenyl-2-(phenylsulfinyl)-, and how can its purity be validated?

  • Methodology : The compound can be synthesized via oxidation of the corresponding sulfide (1-phenyl-2-(phenylthio)ethanone) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane under inert conditions. Reaction progress should be monitored by TLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via 1H^1H-NMR (e.g., sulfinyl proton at δ 2.8–3.2 ppm) and mass spectrometry (expected molecular ion at m/z 244.08 for C14H12O2S\text{C}_{14}\text{H}_{12}\text{O}_2\text{S}) .

Q. How can the crystal structure of Ethanone, 1-phenyl-2-(phenylsulfinyl)- be determined?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is optimal. Grow crystals via slow evaporation of a dichloromethane/hexane solution. Use SHELXL for refinement . Key parameters include space group (e.g., monoclinic P21/cP2_1/c), unit cell dimensions (e.g., a=13.7046A˚,β=119.612a = 13.7046 \, \text{Å}, \, \beta = 119.612^\circ), and anisotropic displacement parameters for sulfinyl oxygen. Compare bond lengths (e.g., S=O ≈ 1.45 Å) to literature values for sulfoxides .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic environment?

  • Methodology :

  • IR Spectroscopy : Confirm sulfinyl group presence via strong S=O stretching absorption at 1020–1070 cm1^{-1} .
  • UV-Vis : Analyze π→π* transitions in the phenyl rings (λ~250–270 nm) and n→π* transitions in the sulfinyl group (λ~300–320 nm) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in sulfinyl group orientation) be resolved during refinement?

  • Methodology : Use SHELXL’s TWIN and ISOR commands to model disorder. Apply restraints to bond distances and angles for the sulfinyl moiety. Validate with residual density maps and Hirshfeld surface analysis. Compare refined occupancy ratios (e.g., 70:30 split) to thermal parameters to ensure statistical significance .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic additions at the ketone group?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to analyze the electrophilicity of the carbonyl carbon. The electron-withdrawing sulfinyl group increases electrophilicity, lowering the LUMO energy (~1.5 eV reduction vs. non-sulfinyl analogs). Validate via kinetic studies (e.g., reaction with Grignard reagents) and Hammett plots correlating substituent effects .

Q. How do substituents on the phenyl rings influence the compound’s electronic and steric properties?

  • Methodology : Synthesize analogs with electron-donating (e.g., -OCH3_3) or electron-withdrawing (e.g., -F) groups. Use cyclic voltammetry to measure oxidation potentials (e.g., sulfinyl group stabilizes radical intermediates). X-ray data for fluorinated analogs (e.g., 1-(4-fluorophenyl)-2-(phenylsulfinyl)ethanone) show reduced dihedral angles (5–10°) between rings, enhancing conjugation .

Q. What strategies mitigate challenges in chiral resolution of the sulfinyl group’s stereochemistry?

  • Methodology : Employ chiral HPLC (e.g., Chiralpak IA column, heptane/ethanol eluent) or diastereomeric salt formation with (R)- or (S)-1-phenylethylamine. Confirm enantiopurity via optical rotation ([α]D_D ≈ ±75°) and circular dichroism (CD) spectroscopy. Crystallize enantiomers in non-centrosymmetric space groups (e.g., P21P2_1) to validate absolute configuration .

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